Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate
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Overview
Description
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a chemical compound with the molecular formula C16H23NO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a phenyl ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Ester: The protected amine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes using larger reaction vessels, automated systems for reagent addition, and purification techniques like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration of the phenyl ring.
Major Products
Hydrolysis: Produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid.
Deprotection: Yields 2-(3-aminomethyl)phenyl)acetate.
Substitution: Depending on the reagent, products like brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can be compared with similar compounds like:
Ethyl 2-(3-aminomethyl)phenyl)acetate: Lacks the Boc protecting group, making it more reactive.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 2-(4-(n-boc-aminomethyl)phenyl)acetate: The position of the aminomethyl group on the phenyl ring is different, which can influence its chemical properties and biological activity.
This compound is unique due to its specific substitution pattern and protecting group, which provide a balance of stability and reactivity suitable for various synthetic applications.
Properties
IUPAC Name |
ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJDEHLIUAPCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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